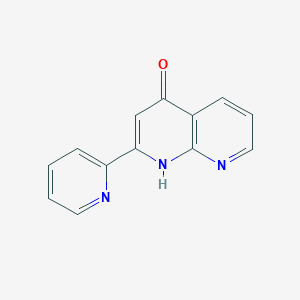
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one: is a heterocyclic organic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic conditions. Another method is the metal-catalyzed synthesis , where transition metals like palladium or copper are used as catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as halides or alkyl groups can substitute the hydrogen atoms on the naphthyridine ring.
Nucleophilic Addition: : Reagents like Grignard reagents or organolithium compounds can add to the carbonyl group of the naphthyridine ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted naphthyridines, and adducts resulting from nucleophilic addition reactions.
科学的研究の応用
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one has found applications in various scientific research fields:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one is compared with other similar compounds, such as gemifloxacin and hybrid pharmacophores containing 1,8-naphthyridine cores These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
Gemifloxacin
Hybrid pharmacophores containing 1,8-naphthyridine cores
Other 1,8-naphthyridine derivatives
特性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-12-8-11(10-5-1-2-6-14-10)16-13-9(12)4-3-7-15-13/h1-8H,(H,15,16,17) |
InChIキー |
MNTQIHFUVMTBPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


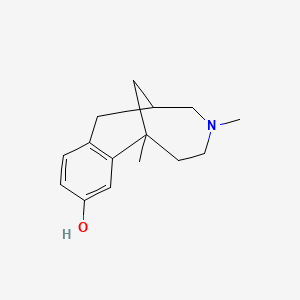
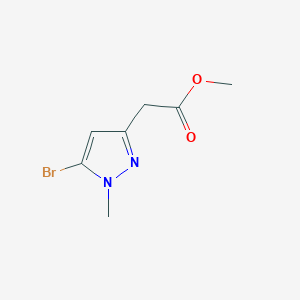
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
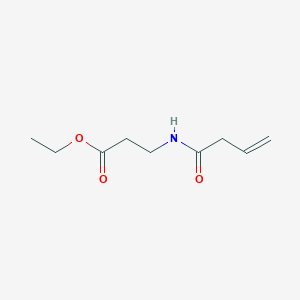

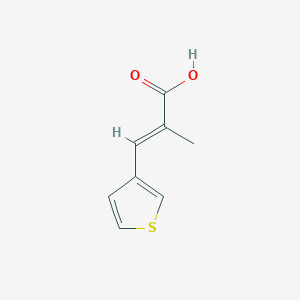
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
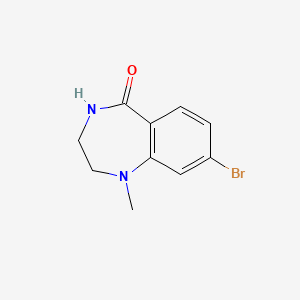
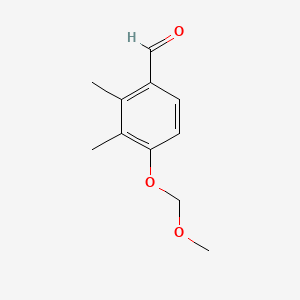
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
